Ganoine

Description

Structure

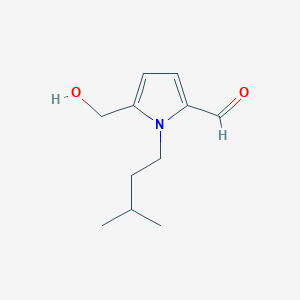

2D Structure

3D Structure

Properties

CAS No. |

133086-80-3 |

|---|---|

Molecular Formula |

C11H17NO2 |

Molecular Weight |

195.26 g/mol |

IUPAC Name |

5-(hydroxymethyl)-1-(3-methylbutyl)pyrrole-2-carbaldehyde |

InChI |

InChI=1S/C11H17NO2/c1-9(2)5-6-12-10(7-13)3-4-11(12)8-14/h3-4,7,9,14H,5-6,8H2,1-2H3 |

InChI Key |

QFUKUPZJJSMEGE-UHFFFAOYSA-N |

SMILES |

CC(C)CCN1C(=CC=C1C=O)CO |

Canonical SMILES |

CC(C)CCN1C(=CC=C1C=O)CO |

Other CAS No. |

133086-80-3 |

Synonyms |

1-isopentyl-2-formyl-5-hydroxymethylpyrrole ganoderma alkaloid A ganoine N-isopentyl-5-hydroxymethylpyrryl aldehyde |

Origin of Product |

United States |

Foundational & Exploratory

what is the chemical composition of ganoine

An In-depth Technical Guide to the Chemical Composition of Ganoine

Introduction

This compound is a hypermineralized, enamel-like tissue that forms the outer layer of the scales, cranial bones, and fin rays in certain non-teleost ray-finned fishes, such as gars and bichirs.[1] Characterized by its glassy appearance, this compound is an ancient feature in the evolution of vertebrates and is a primary component of ganoid scales.[1] Its composition and developmental process are considered homologous to vertebrate tooth enamel, making it a subject of significant interest in evolutionary biology, materials science, and developmental genetics.[1][2][3]

This technical guide provides a comprehensive overview of the chemical composition of this compound, detailing its inorganic and organic components. It summarizes key quantitative data, outlines the experimental protocols used for its characterization, and visualizes the biological process of its formation. The information is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this unique biomaterial.

Chemical Composition

This compound is a composite material consisting of a predominant inorganic mineral phase and a minor organic matrix.[1]

Inorganic Components

The principal inorganic component of this compound is a form of calcium phosphate (B84403) apatite, arranged in rod-like, pseudoprismatic crystallites.[1] Spectroscopic and elemental analyses have confirmed that this mineral phase is hydroxyapatite (B223615) (Ca₅(PO₄)₃(OH)).[4][5] The high degree of mineralization is responsible for this compound's characteristic hardness and density.[4] Studies comparing the this compound layer to the underlying bone show a significantly higher mineral content in the this compound, as evidenced by its higher calcium-to-phosphorus ratio.[4] This dense packing of apatite crystallites is analogous to the structure of tetrapod tooth enamel.[1][2]

Organic Components

The organic matrix constitutes less than 5% of this compound's total composition.[1] This matrix is crucial during the tissue's development, providing a scaffold for mineralization before being largely degraded and removed in the mature tissue. The organic components include a specific set of proteins that regulate the formation of the apatite crystals.

Key proteins involved in the this compound matrix include:

-

Amelogenin-like proteins: Immunodetection studies have confirmed the presence of proteins similar to amelogenin, the primary protein in mammalian enamel formation.[1][6]

-

Enamel Matrix Proteins (EMPs): Genetic and immunohistochemical studies have identified several secretory calcium-binding phosphoprotein (SCPP) genes that encode the key matrix proteins. In actinopterygians (ray-finned fishes), these include enamelin (enam), ameloblastin (ambn), and SCPP5.[3][7][8] These proteins play distinct roles during the formation of the prethis compound matrix.[8]

Fourier-transform infrared spectroscopy (FTIR) has identified the presence of amide, carboxylic, phosphate, and carbonyl functional groups within the this compound and underlying bone layers, confirming the presence of these organic molecules.[4]

Quantitative Analysis

Quantitative studies have been performed to characterize the elemental composition and mechanical properties of this compound, often in comparison to the underlying bony layer of the scale. The data highlights this compound's status as a hypermineralized tissue.

| Parameter | This compound Layer | Underlying Bone Layer | Reference |

| Organic Matter Content | < 5% | - | [1] |

| Ca:P Atomic Ratio | 1.71 | 1.51 | [4] |

| Hardness | 3.3 GPa | 0.5 GPa | [4] |

| Elastic Modulus | 69.0 GPa | 14.3 GPa | [4] |

Experimental Protocols

The characterization of this compound's composition and structure relies on a combination of microscopy, spectroscopy, and molecular biology techniques.

Microscopic Analysis

-

Methodology: Light and Transmission Electron Microscopy (TEM) are employed to study the cellular processes during this compound deposition. This is often performed on experimentally regenerated scales, which allow for the observation of different developmental stages.[2][9] For ultrastructural analysis, tissue samples are fixed, decalcified (if necessary), embedded in resin, sectioned, and stained for viewing. Scanning Electron Microscopy (SEM) is used to visualize the three-dimensional microstructure of the mature this compound, including the arrangement of apatite crystallite bundles and surface topography.[5]

-

Application: These methods have been crucial in demonstrating that this compound is deposited by epidermal cells and in comparing its formation to that of mammalian tooth enamel.[2][10]

Spectroscopic and Elemental Analysis

-

Methodology: Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, is used to determine the elemental composition of the tissue. By focusing an electron beam on the sample, characteristic X-rays are emitted, allowing for the quantification of elements such as calcium, phosphorus, carbon, and oxygen.[4] Fourier-Transform Infrared Spectroscopy (FTIR) is used to identify chemical bonds and functional groups within the organic and inorganic components by measuring the absorption of infrared radiation.[4]

-

Application: EDX has been used to determine the Ca:P ratio, confirming the hydroxyapatite nature of the mineral phase.[4] FTIR has been used to identify organic functional groups like amides, confirming the presence of a proteinaceous matrix.[4]

Immunohistochemistry

-

Methodology: This technique uses antibodies to specifically detect the location of proteins within tissue sections. Antibodies designed to bind to specific enamel matrix proteins (e.g., amelogenin, ameloblastin, enamelin) are applied to the tissue. The antibody locations are then visualized using fluorescent or enzymatic tags.[6][8]

-

Application: Immunohistochemistry has been used to show the presence of amelogenin-like proteins in the this compound matrix and to map the differential expression of Ambn, Enam, and Scpp5 during this compound formation.[6][8]

This compound Formation and Mineralization Pathway

The formation of this compound is a highly regulated process orchestrated by specialized epidermal cells. It begins with the secretion of an organic matrix, which then serves as a template for the controlled deposition of mineral crystals. This process is homologous to amelogenesis (enamel formation) in other vertebrates.[2][3]

Caption: Workflow of this compound biosynthesis from gene expression to matrix maturation.

The process can be summarized in the following stages:

-

Cellular Differentiation: Inner epidermal cells differentiate into specialized, polarized cells known as the inner ganoin epithelium (IGE).[9][11]

-

Matrix Secretion: These IGE cells express a unique suite of genes (enam, scpp5, ambn) and secrete the corresponding enamel matrix proteins.[8] These proteins assemble to form an organic matrix scaffold known as prethis compound.[2][10][12] Initially, Scpp5 and Enam are secreted into this incipient matrix.[8]

-

Mineralization: The prethis compound matrix directs the nucleation and organized growth of hydroxyapatite crystallites. This layer is progressively mineralized.[2][12][13] The protein Ambn is detected later in the process, primarily in the surface region of the developing this compound.[8]

-

Maturation: As mineralization proceeds, a significant portion of the organic matrix proteins are removed. This allows the crystallites to expand and coalesce, resulting in the final, dense, hypermineralized tissue that is mature this compound.[6]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Coevolution of enamel, ganoin, enameloid, and their matrix SCPP genes in osteichthyans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Microstructural and geometric influences in the protective scales of Atractosteus spatula - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Ganoin and acrodin formation on scales and teeth in spotted gar: a vital role of enamelin in the unique process of enamel mineralization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jysire.free.fr [jysire.free.fr]

- 10. This compound formation in the scales of primitive actinopterygian fishes, lepisosteids and polypterids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scilit.com [scilit.com]

- 13. On the origin of this compound: histological and ultrastructural data on the experimental regeneration of the scales of Calamoichthys calabaricus (Osteichthyes, Brachyopterygii, Polypteridae) - PubMed [pubmed.ncbi.nlm.nih.gov]

ganoine structure and development

An In-Depth Technical Guide to the Core Structure and Development of Ganoine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a hypermineralized, enamel-like tissue that forms the outer layer of scales and cranial bones in several non-teleost ray-finned fishes, such as gars and bichirs.[1] Its remarkable mechanical properties and its homology to tetrapod tooth enamel make it a subject of significant interest in fields ranging from evolutionary biology to materials science and biomedicine. This guide provides a comprehensive technical overview of the structure, composition, and developmental biology of this compound, with a focus on the underlying molecular mechanisms. It summarizes key quantitative data, details common experimental protocols, and visualizes the complex biological processes involved.

This compound Structure and Composition

This compound is an acellular, glassy tissue composed primarily of inorganic mineral with a small organic component (less than 5%).[1] It is this composition and its highly organized hierarchical structure that give ganoid scales their exceptional protective qualities.

Mineral Phase: Hydroxyapatite (B223615)

The inorganic component of this compound is composed of rod-like, pseudoprismatic crystallites of hydroxyapatite, Ca10(PO4)6(OH)2.[1][2] This mineral arrangement is responsible for the tissue's characteristic hardness and brittle nature. The crystallites are not randomly oriented; instead, they are organized into bundles. In species like the alligator gar, these bundles are arranged in a cross-plied structure, oriented nearly perpendicular to the scale surface, a feature that is thought to inhibit crack propagation.[2]

Ultrastructure and Hierarchy

This compound is a multi-layered tissue, with each layer representing a cycle of deposition.[2][3] In the alligator gar, for instance, the this compound layer can be approximately 30 µm thick, consisting of distinct layers which are themselves composed of sub-layers 2–3 µm thick.[2] This laminated structure is anchored to an underlying bony foundation, which is a composite of hydroxyapatite and collagen.[2] The interface between the hard this compound and the tougher bony layer is often characterized by saw-tooth-like ridges that are believed to deflect cracks and prevent delamination.

Organic Matrix

Although a minor component by weight, the organic matrix is critical for mediating the development and organization of the mineral phase. This matrix contains enamel matrix protein (EMP)-like molecules, including proteins that are immunologically similar to mammalian amelogenins.[4][5] Genetic studies have confirmed that the formation of this compound is driven by the expression of specific secretory calcium-binding phosphoprotein (SCPP) genes, notably scpp5, ameloblastin (ambn), and enamelin (enam).[6][7] The protein SCPP5, in particular, is considered the actinopterygian ortholog to amelogenin (AMEL) in sarcopterygians (the lineage leading to tetrapods).[6]

Quantitative Data

The following tables summarize key quantitative data related to the composition and mechanical properties of this compound and its constituent components.

Table 1: Mechanical Properties of this compound Layer in Polypterus senegalus

| Property | Value (Mean ± SD) | Method |

| Indentation Modulus (E) | 69.8 ± 9.0 GPa | Nanoindentation |

| Hardness (H) | 3.9 ± 0.9 GPa | Nanoindentation |

| Data sourced from nanoindentation experiments performed on the cross-section of P. senegalus scales.[8] |

Table 2: Ideal Elemental Composition of this compound Mineral Phase (Stoichiometric Hydroxyapatite)

| Element | Symbol | Atomic % | Weight % |

| Calcium | Ca | 21.74 | 39.89 |

| Phosphorus | P | 13.04 | 18.50 |

| Oxygen | O | 60.87 | 41.41 |

| Hydrogen | H | 4.35 | 0.20 |

| Calculated based on the chemical formula Ca10(PO4)6(OH)2. Actual composition can vary slightly due to ionic substitutions.[9][10] |

Table 3: Representative Amino Acid Composition of this compound Organic Matrix Proteins

| Amino Acid | Abbreviation | Residues per 1000 |

| Proline | Pro | 253 |

| Glutamine/Glutamic Acid | Glx | 165 |

| Leucine | Leu | 96 |

| Histidine | His | 73 |

| Valine | Val | 46 |

| Isoleucine | Ile | 39 |

| Glycine | Gly | 38 |

| Serine | Ser | 35 |

| Tyrosine | Tyr | 31 |

| Methionine | Met | 30 |

| Asparagine/Aspartic Acid | Asx | 29 |

| Threonine | Thr | 26 |

| Alanine | Ala | 25 |

| Phenylalanine | Phe | 25 |

| Arginine | Arg | 15 |

| Lysine | Lys | 14 |

| Cysteine | Cys | 0 |

| Note: Direct amino acid analysis of isolated this compound organic matrix is not readily available in the literature. This table shows the composition of embryonic bovine amelogenin, a well-characterized and homologous enamel matrix protein, to serve as a representative example of the protein class (rich in Pro, Glx, Leu, His) found in this compound.[11][12] |

Development of this compound (Ganoinogenesis)

The formation of this compound is an epithelial-mesenchymal process orchestrated by specialized cells.[12] Much of our understanding comes from studies of experimentally induced scale regeneration.[4][6]

Cellular Machinery

This compound is an ectodermal product, secreted by a specialized group of cells called the Inner this compound Epithelium (IGE) .[11][13] These columnar epithelial cells are functionally homologous to the inner dental epithelium's ameloblasts that form tooth enamel in mammals.[14]

The Developmental Process

The process can be divided into distinct stages, best observed during the regeneration of a removed scale.[12][15]

-

Matrix Deposition Cessation: The underlying mesenchymal cells (osteoblasts) first form the bony plate of the scale. This process then ceases at the surface destined to be covered by this compound.[12]

-

Epithelial Contact: A sheet of epithelial cells, including the IGE, migrates and establishes direct contact with the newly formed bony surface.[13]

-

Prethis compound Secretion: The IGE cells polarize and begin to secrete an organic, unmineralized precursor matrix known as prethis compound .[11][16] This matrix is rich in the enamel matrix-like proteins Scpp5 and Enam.[6]

-

Mineralization and Maturation: Mineralization begins almost immediately within the prethis compound matrix, forming long, parallel apatite crystallites (mineral ribbons) perpendicular to the IGE cell surface.[14] As the matrix is secreted, it progressively mineralizes. During later stages, the Ambn protein is secreted, localizing primarily to the surface region of the developing this compound.[6] The organic components are then largely removed as the tissue matures into its hypermineralized final state.

Molecular Control and Signaling

The formation of this compound is tightly regulated at the genetic level. A specific cluster of genes from the Secretory Calcium-binding Phosphoprotein (SCPP) family are the primary drivers of this process.

Key Genes and Proteins

-

scpp5 : This gene encodes the SCPP5 protein, which is highly expressed by IGE cells during prethis compound secretion.[6] It is considered the actinopterygian equivalent of amelogenin and is thought to be crucial for organizing the mineral crystals.[14]

-

enam (Enamelin) : Expressed by IGE cells concurrently with scpp5. The Enam protein is found in the incipient this compound matrix and is believed to be vital for initiating the formation of mineral ribbons, a hallmark of enamel and this compound.[6][14][15]

-

ambn (Ameloblastin) : This gene is also expressed by IGE cells, but its protein product, Ambn, appears later in the developmental process and is localized to the surface of the well-developed this compound matrix.[6] This suggests a role in the later stages of mineralization or maturation, rather than initial crystal formation.

The coordinated expression of these genes confirms the homology between this compound and tooth enamel and highlights a shared evolutionary origin for these hypermineralized tissues.[12]

Visualizations

Hierarchical Structure of a Ganoid Scale```dot

// Main Layers Scale [label="Ganoid Scale", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GanoineLayer [label="this compound Layer\n(Hypermineralized Enamel)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BonyBase [label="Bony Base\n(Collagen-Apatite Composite)", fillcolor="#FBBC05", fontcolor="#202124"];

// this compound Sub-structures GanoineSubLayers [label="this compound Sub-Layers\n(2-3 µm thick)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CrystalBundles [label="Cross-Plied\nHydroxyapatite\nCrystal Bundles", shape=ellipse, fillcolor="#FFFFFF"];

// Connections Scale -> GanoineLayer [dir=none]; Scale -> BonyBase [dir=none]; GanoineLayer -> GanoineSubLayers; GanoineSubLayers -> CrystalBundles; }

References

- 1. Coevolution of enamel, ganoin, enameloid, and their matrix SCPP genes in osteichthyans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunolocalization of enamel matrix protein-like proteins in the tooth enameloid of spotted gar, Lepisosteus oculatus, an actinopterygian bony fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of the proteinaceous skeletal organic matrix from the precious coral Corallium konojoi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Immunohistochemical and Western Blotting Analyses of this compound in the Ganoid Scales of Lepisosteus oculatus: an Actinopterygian Fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Immunodetection of amelogenin-like proteins in the this compound of experimentally regenerating scales of Calamoichthys calabaricus, a primitive actinopterygian fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Enamel matrix proteins; old molecules for new applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Ganoin and acrodin formation on scales and teeth in spotted gar: a vital role of enamelin in the unique process of enamel mineralization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Amelogenins. Sequence homologies in enamel-matrix proteins from three mammalian species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enamel organic matrix: potential structural role in enamel and relationship to residual basement membrane constituents at the dentin enamel junction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Amino acid sequence of a major human amelogenin protein employing Edman degradation and cDNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolutionary Origin of Ganoine: A Technical Guide to a Hypermineralized Tissue

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoine represents a critical tissue in the study of vertebrate evolution, offering insights into the development of hypermineralized structures like enamel. This technical guide provides a comprehensive overview of the evolutionary origin, development, and molecular underpinnings of this compound. We present quantitative data on its composition and properties, detailed experimental protocols for its study, and a proposed signaling pathway involved in its formation. This document is intended to serve as a valuable resource for researchers in evolutionary biology, developmental biology, and materials science, as well as for professionals in drug development interested in the mechanisms of biomineralization.

Introduction

This compound is a glassy, multi-layered, hypermineralized tissue that covers the scales, cranial bones, and fin rays of certain non-teleost ray-finned fishes, such as gars and bichirs, and is also found in some lobe-finned fishes like coelacanths.[1] Composed of rod-like, pseudoprismatic apatite crystallites with less than 5% organic matter, this compound is an ancient feature of ray-finned fishes.[1][2] Its study is crucial for understanding the evolution of vertebrate hard tissues, as it is considered homologous to the enamel of tetrapod teeth.[1] This guide synthesizes current knowledge on the evolutionary origins, developmental processes, and molecular genetics of this compound, providing a technical foundation for future research.

Histological and Developmental Characteristics

This compound is the outermost layer of ganoid scales, which are typically rhomboid in shape and articulate with a peg-and-socket mechanism. These scales are of dermal origin.[3] The this compound layer itself is an epidermal product, secreted by the inner layer of the epidermis.[4]

The formation of this compound occurs in several stages, which can be observed during the regeneration of scales.[4][5] Following the formation of a bony basal plate, a layer of unmineralized matrix called "prethis compound" is deposited by epidermal cells.[4][5] This prethis compound is rich in fibrils approximately 15 nm in diameter.[6] Subsequently, this organic matrix progressively mineralizes to become the dense, hypermineralized this compound.[4][5] This process of deposition by epidermal cells is analogous to amelogenesis (enamel formation) in mammals.[5] In alligator gar, the this compound layer is approximately 30 µm thick and is composed of sub-layers of 2-3 µm.[7]

Molecular and Genetic Basis

The evolution of this compound is intrinsically linked to a family of genes encoding secretory calcium-binding phosphoproteins (SCPPs).[8] Key genes involved in the formation of this compound include:

-

SCPP5 : This gene is specifically associated with the evolution of this compound and is highly expressed in the inner ganoin epithelial cells during its formation.

-

AMBN (Ameloblastin) and ENAM (Enamelin) : These genes are found in both sarcopterygians (lobe-finned fishes and tetrapods) and actinopterygians (ray-finned fishes) and are crucial for the formation of an ancestral enamel-like tissue.[8] In gars, AMBN and ENAM are expressed during the formation of this compound.[8]

The expression of these genes in the epidermis provides strong evidence for the homology between this compound and enamel.[9] The presence of amelogenin-like proteins in this compound further supports this evolutionary link.[1]

Phylogenetic Distribution

This compound is a characteristic feature of non-teleost actinopterygians.[1] Living fishes with this compound-covered scales include the Polypteridae (bichirs and reedfish) and Lepisosteidae (gars).[5][10] It is also found on the scales of the living coelacanth, a lobe-finned fish.[1] Fossil records indicate that this compound was widespread among early ray-finned fishes.[1] The evolution of more advanced teleost fishes saw the reduction and loss of the this compound layer, leading to the thinner, more flexible elasmoid scales (cycloid and ctenoid) that characterize most modern bony fishes.[3]

Quantitative Data on Ganoid Scales

The following table summarizes key quantitative data on the physical and material properties of this compound and the underlying bone of ganoid scales.

| Property | Species | Value | Reference |

| This compound Layer Thickness | Atractosteus spatula (Alligator Gar) | ~30 µm | [7] |

| This compound Sub-layer Thickness | Atractosteus spatula (Alligator Gar) | 2-3 µm | [7] |

| Organic Matter Content | General | < 5% | [2] |

| Primary Mineral Component | General | Hydroxyapatite | [7][11] |

| Microindentation Hardness (this compound) | Atractosteus spatula (Alligator Gar) | ~2500 MPa | [7] |

| Microindentation Hardness (Bone) | Atractosteus spatula (Alligator Gar) | ~350 MPa | [7] |

| Developmental Timeline (Scale Regeneration) | Calamoichthys calabaricus | 5 months | [12] |

| Timeline to Prethis compound Deposition | Lepisosteus oculatus & Polypterus senegalus | ~2 months post-regeneration initiation | [6] |

Experimental Protocols

Histological Preparation and Staining of Ganoid Scales

This protocol is designed for the visualization of mineralized and unmineralized components of ganoid scales.

A. Fixation and Embedding:

-

Fix freshly collected scales in 10% neutral buffered formalin for 24-48 hours.

-

Wash the scales in running tap water.

-

Decalcify the scales if visualization of cellular components is the primary goal, using a solution such as 5% nitric acid or EDTA. Monitor the decalcification process carefully to avoid tissue damage. For visualization of mineralized tissue, skip this step.

-

Dehydrate the scales through a graded series of ethanol (B145695) (70%, 80%, 95%, 100%).

-

Clear the scales in xylene or a xylene substitute.

-

Infiltrate and embed the scales in paraffin (B1166041) wax.

-

Section the embedded scales at a thickness of 4-5 µm using a microtome.

B. Staining for Mineralization:

-

Von Kossa Staining (for phosphate (B84403) and carbonate deposits):

-

Deparaffinize and rehydrate sections to distilled water.

-

Incubate sections in 1-5% aqueous silver nitrate (B79036) solution and expose to a bright light (e.g., a 100-watt lamp or UV light) for 20-60 minutes.[9][13]

-

Rinse thoroughly in distilled water.

-

Treat with 2.5-5% sodium thiosulfate (B1220275) for 5 minutes to remove unreacted silver.[9][14]

-

Rinse well in running tap water.

-

Counterstain with Nuclear Fast Red or neutral red for 5 minutes.[9]

-

Dehydrate, clear, and mount. Expected Result: Calcium deposits will appear black, and nuclei will be red.

-

-

Alizarin Red S Staining (for calcium deposits):

-

Deparaffinize and rehydrate sections to 70% alcohol, then rinse in distilled water.[15]

-

Stain with Alizarin Red S solution (pH 4.1-4.3) for 30 seconds to 5 minutes, monitoring microscopically.[2][15]

-

Blot excess dye and dehydrate rapidly in acetone (B3395972), followed by an acetone-xylene mixture.[15]

-

Clear in xylene and mount. Expected Result: Calcium deposits will form an orange-red complex.

-

Transmission Electron Microscopy (TEM) of Ganoid Scales

This protocol is for the ultrastructural analysis of this compound and the underlying bony plate.

-

Excise small pieces of ganoid scale (no larger than 1 mm³) and immediately immerse in primary fixative (e.g., 3% glutaraldehyde (B144438) and 2% paraformaldehyde in 0.1 M cacodylate buffer, pH 7.3) for at least 2 hours at 4°C.[12][16]

-

Rinse the samples in 0.1 M cacodylate buffer.[12]

-

Post-fix in 1% osmium tetroxide in 0.1 M cacodylate buffer for 1-2 hours at 4°C.[16]

-

Rinse in buffer and then in distilled water.

-

Dehydrate the samples in a graded series of ethanol (e.g., 50%, 70%, 90%, 100%) followed by acetone.[16]

-

Infiltrate with a 1:1 mixture of acetone and embedding resin (e.g., Epon or Spurr's resin) overnight.

-

Infiltrate with pure resin for several hours, with multiple changes.

-

Embed the samples in fresh resin in molds and polymerize in an oven at 60°C for 48-72 hours.[12]

-

Cut ultrathin sections (70-90 nm) using an ultramicrotome with a diamond knife.

-

Mount the sections on copper grids.

-

Stain the sections with uranyl acetate (B1210297) followed by lead citrate.[12]

-

Examine the sections using a transmission electron microscope.

In Situ Hybridization for mRNA Detection in Fish Skin

This protocol is for localizing the expression of genes such as SCPP5 in the skin of fishes with ganoid scales.

-

Probe Preparation: Synthesize digoxigenin (B1670575) (DIG)-labeled antisense RNA probes for the target gene from a linearized plasmid template using an in vitro transcription kit.

-

Tissue Preparation:

-

Fix freshly dissected skin samples in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) overnight at 4°C.

-

Cryoprotect the tissue by incubating in a graded series of sucrose (B13894) solutions (e.g., 15%, 30%) in PBS.

-

Embed the tissue in OCT compound and freeze.

-

Cut cryosections (10-20 µm) and mount on positively charged slides.

-

-

Hybridization:

-

Post-Hybridization Washes:

-

Perform a series of stringent washes in solutions containing formamide (B127407) and SSC at 65°C to remove non-specifically bound probe.

-

Wash in a buffer such as MABT (maleic acid buffer with Tween-20).

-

-

Detection:

-

Block non-specific binding sites with a blocking solution (e.g., containing sheep serum).

-

Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

-

Wash extensively to remove unbound antibody.

-

Detect the signal using a chromogenic substrate for AP, such as NBT/BCIP, which produces a purple precipitate.

-

-

Imaging: Mount the slides and visualize the gene expression pattern using a bright-field microscope.

Signaling Pathways in this compound Formation

The precise signaling pathways controlling this compound development are still under investigation. However, based on studies of tooth enamel development, which is homologous to this compound formation, a putative signaling network can be proposed. This network likely involves the interplay of the Wnt, Transforming Growth Factor-beta (TGF-β), and Fibroblast Growth Factor (FGF) signaling pathways.[18]

-

Wnt Signaling: The canonical Wnt/β-catenin pathway is crucial for the initiation of skin appendage development.[19] It is involved in promoting the differentiation of mesenchymal progenitor cells into osteoblasts, the cells that form the bony layer of the scale.[20]

-

TGF-β Signaling: The TGF-β pathway, particularly through the canonical Smad2/3 pathway, modulates the expression of key enamel matrix genes, including AMBN and ENAM.[18] TGF-β1 has been shown to upregulate the expression of AMBN.[8]

-

FGF Signaling: FGF signaling is involved in the differentiation of ameloblasts (the enamel-secreting cells).[21] Increased FGF signaling can lead to ectopic enamel formation.[21]

The following diagram illustrates a proposed model for the signaling pathways involved in this compound formation.

Conclusion

This compound is a key evolutionary innovation that provides a model system for understanding the development and genetic basis of hypermineralized tissues in vertebrates. Its clear homology with enamel, supported by developmental and genetic evidence, makes it a subject of great interest. The data and protocols presented in this guide are intended to facilitate further research into the fascinating biology of this ancient tissue, with potential implications for fields ranging from evolutionary biology to biomaterials and regenerative medicine.

References

- 1. biogenex.com [biogenex.com]

- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. This compound formation in the scales of primitive actinopterygian fishes, lepisosteids and polypterids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ir.tdc.ac.jp [ir.tdc.ac.jp]

- 8. The role of the TGF-β1 signaling pathway in the process of amelogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. urmc.rochester.edu [urmc.rochester.edu]

- 10. researchgate.net [researchgate.net]

- 11. Hydroxyapatite - Wikipedia [en.wikipedia.org]

- 12. mdanderson.org [mdanderson.org]

- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 14. boneandcancer.org [boneandcancer.org]

- 15. webpath.med.utah.edu [webpath.med.utah.edu]

- 16. researchgate.net [researchgate.net]

- 17. Simultaneous Fluorescence In Situ Hybridization of mRNA and rRNA in Environmental Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Wnt Signaling in Bone - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Wnt signaling in bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Fibroblast growth factor signaling in mammalian tooth development - PMC [pmc.ncbi.nlm.nih.gov]

Composition and Hierarchical Structure

An In-depth Technical Guide to the Function of Ganoine in Fish Scales

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: this compound is a hypermineralized, enamel-like tissue that forms the outer layer of ganoid scales in several primitive ray-finned fishes, such as gars and bichirs.[1] Functioning as a formidable protective armor, this compound exhibits exceptional hardness and resistance to penetration, shielding the fish from predation and environmental threats.[2][3] Structurally, it is a multi-layered tissue composed of densely packed hydroxyapatite (B223615) crystallites, with less than 5% organic matter.[1] Developmentally and compositionally, this compound is considered homologous to vertebrate tooth enamel, containing similar enamel matrix proteins and being formed through a process of matrix deposition by epidermal cells followed by mineralization.[1][4][5] This guide provides a comprehensive overview of the structure, mechanical properties, and biological function of this compound, details key experimental protocols for its analysis, and illustrates its developmental pathway.

This compound is an acellular, non-collagenous tissue of epidermal origin.[6] Its remarkable properties are a direct result of its specific composition and multi-level structural organization.

Chemical Composition

The primary constituent of this compound is a calcium phosphate (B84403) mineral, specifically hydroxyapatite (HAp), which is similar to the mineral component of vertebrate teeth and bones.[2][7] The organic component is minimal, constituting less than 5% of the total mass.[1] This organic matrix includes enamel matrix proteins (EMPs), such as amelogenin-like proteins, which are crucial for mediating the organized growth of HAp crystallites.[1][8] Genomic studies in gars (Lepisosteus) have identified the expression of genes like scpp5, ameloblastin (ambn), and enamelin (enam) in the skin, confirming the molecular homology between this compound and tooth enamel.[5]

Microstructure and Ultrastructure

This compound exhibits a complex, hierarchical structure that is key to its mechanical function.

-

Layered Architecture: this compound is composed of multiple, distinct layers, each approximately 30 µm thick. These layers are themselves made of sub-layers 2-3 µm in thickness.[2][3] This layered arrangement is a mechanism to inhibit crack propagation.[2]

-

Crystallite Orientation: Each layer consists of bundles of rod-like, pseudoprismatic apatite crystallites.[1] In species like the alligator gar (Atractosteus spatula), these mineral bundles are arranged in a twisted, cross-plied orientation, running nearly perpendicular to the scale surface.[2][6] This specific arrangement is thought to be a key feature in resisting failure and crack propagation.[2]

-

Surface Morphology: The external surface of this compound is characterized by small, rounded reliefs known as tubercles, which correspond to the heads of the underlying mineral bundles.[2][3]

Mechanical Function and Properties

The primary function of this compound is protection, forming a hard, armor-like barrier.[9][10] This function is supported by its impressive mechanical properties, which have been quantified through various experimental techniques.

Protective Armor

Ganoid scales provide an effective defense against puncture and compression forces, such as those exerted during predator attacks.[2][9] The hardness of the this compound layer prevents initial penetration, while the underlying, more ductile bony foundation absorbs impact energy.[3] this compound is significantly stronger under compression than under tension. When loaded in compression, it can withstand a maximum flexural stress of 160 ± 20 MPa, whereas in tension, it fails at a much lower stress of 73 ± 6 MPa.[3] This highlights its specialization for resisting bite forces.

Quantitative Mechanical Data

The mechanical properties of this compound and the underlying bone of ganoid scales have been characterized, revealing a steep gradient in hardness and stiffness across the tissue layers.

| Property | This compound | Bony Layer (Dentin/Bone) | Test Method | Source(s) |

| Microindentation Hardness | ~2500 MPa (2.5 GPa) | ~350 MPa (0.35 GPa) | Microindentation | [3] |

| Elastic Modulus | ~60-80 GPa | ~10-20 GPa | Nanoindentation | [11] |

| Flexural Stress (Compression) | 160 ± 20 MPa | - | Three-point bending | [3] |

| Flexural Stress (Tension) | 73 ± 6 MPa | - | Three-point bending | [3] |

Note: Elastic modulus values are analogous to those of tooth enamel, given the homology.

Biological Function and Development (Ganoinegenesis)

This compound is not a static tissue; it is continuously deposited throughout the life of the fish by a layer of skin covering the scales.[2][3] Its development, termed ganoinegenesis, is a complex process involving specialized epidermal cells and is analogous to amelogenesis (enamel formation) in vertebrates.

The process is initiated by the differentiation of epidermal cells into a specialized two-layered epithelial sheet.[8] The critical layer is the Inner this compound Epithelium (IGE) , which consists of columnar cells that synthesize and secrete the organic matrix, known as prethis compound.[8][10] This prethis compound is deposited onto the surface of the scale's bony plate.[8] Subsequently, this organic matrix mineralizes progressively, with hydroxyapatite crystallites forming and growing into the dense, hard tissue that is mature this compound.[4][8] This entire process is regulated by the expression of specific enamel matrix protein genes.[5]

Key Experimental Protocols

Characterizing the structure and properties of this compound requires specialized preparation and analytical techniques. The following are summarized protocols based on established methodologies.[9][12][13]

Protocol: Sample Preparation for Mechanical and Microstructural Analysis

-

Scale Extraction: Carefully remove scales from the fish. For consistency, select scales from a specific body region (e.g., mid-length caudal column).[9] Clean off any adhering soft tissue.

-

Mounting: Embed the scale in an epoxy resin (e.g., EpoThin 2) within a mounting cup. Orient the scale to allow for cross-sectioning along the desired axis (e.g., transverse section). Allow the epoxy to cure completely.

-

Sectioning: Use a low-speed diamond saw to section the embedded scale, exposing the this compound and bony layers.

-

Polishing: To achieve a smooth, flat surface suitable for nanoindentation and SEM, perform a stepwise polishing procedure using progressively finer grits of silicon carbide paper (e.g., 600, 800, 1200 grit) followed by diamond suspensions (e.g., 9, 3, 1, 0.5, and 0.05 µm).

-

Ultrasonication: Between each polishing step, sonicate the sample in a bath of distilled water for at least 10-15 minutes to remove residual abrasive particles from the previous step.[9][12]

-

Storage: Store the polished sample in a hydrated state (e.g., submerged in Phosphate-Buffered Saline - PBS) to prevent dehydration and cracking before analysis.[12]

Protocol: Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray (EDX) Analysis

-

Final Preparation: Ensure the polished sample is clean, dry, and mounted securely on an SEM stub using carbon tape.

-

Sputter Coating: For non-conductive biological samples, apply a thin conductive coating (e.g., 5-10 nm of gold-palladium) using a sputter coater to prevent charging under the electron beam.

-

Imaging: Load the sample into the SEM chamber. Operate the microscope at an appropriate accelerating voltage (e.g., 15 kV) and working distance (>5.0 mm).[9][12] Use the backscattered electron (BSE) detector to visualize compositional differences between the denser this compound and the underlying bone. Use the secondary electron (SE) detector for high-resolution topographical imaging of fracture surfaces or surface tubercles.

-

EDX Analysis: To determine elemental composition, use the EDX detector. Acquire spectra from specific points or map entire areas of interest on the this compound and bony layers. This allows for the quantification of elements like Calcium (Ca), Phosphorus (P), Oxygen (O), and Carbon (C) to confirm the hydroxyapatite composition.

Protocol: Nanoindentation for Mechanical Properties

-

System Calibration: Calibrate the nanoindentation system according to the manufacturer's specifications using a standard material (e.g., fused silica).

-

Sample Loading: Mount the prepared and polished sample onto the nanoindenter stage. Use the system's optical microscope to locate the region of interest (the cross-section of the this compound layer).

-

Indentation Grid: Program a series of indentations to form a grid or line that traverses from the epoxy, across the this compound layer, and into the bony layer. Spacing between indents should be sufficient to avoid interference (e.g., 10-20 µm).

-

Testing Parameters: Use a standard Berkovich diamond tip. Set the maximum load (e.g., 3000-5000 µN), loading/unloading rates, and hold times. The system will record the load-displacement curve for each indent.

-

Data Analysis: From the resulting load-displacement curves, calculate the nanohardness (H) and reduced elastic modulus (Er) for each indent using the Oliver-Pharr method. This provides a high-resolution map of mechanical properties across the tissue interface.

Developmental and Evolutionary Pathways

The formation and evolution of this compound are intricate processes rooted in conserved genetic pathways shared among vertebrates.

Ganoinegenesis Workflow

The formation of this compound follows a multi-step biological workflow analogous to tooth enamel formation. This process involves the coordinated action of specialized cells and the secretion and subsequent mineralization of an organic matrix.

Caption: A simplified workflow of this compound formation (ganoinegenesis).

Evolutionary Relationship to Enamel

This compound is not merely analogous to enamel; it is homologous, sharing a common evolutionary origin. Genomic and fossil evidence suggests that the genetic toolkit for producing hypermineralized tissues arose early in osteichthyans (bony fish), with subsequent specialization in different lineages.

Caption: Evolutionary divergence of this compound and true enamel from a common ancestor.

References

- 1. youtube.com [youtube.com]

- 2. Characterization Of Multi-layered Fish Scales (Atractosteus spatula) Using Nanoindentation, X-ray CT, FTIR, and SEM [ir.ua.edu]

- 3. Microstructural and geometric influences in the protective scales of Atractosteus spatula - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound formation in the scales of primitive actinopterygian fishes, lepisosteids and polypterids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ganoin and acrodin formation on scales and teeth in spotted gar: a vital role of enamelin in the unique process of enamel mineralization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Correlation between hydroxyapatite crystallite orientation and ultrasonic wave velocities in bovine cortical bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Characterization Of Multi-layered Fish Scales (Atractosteus spatula) Using Nanoindentation, X-ray CT, FTIR, and SEM - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mechanical properties of the dentinoenamel junction: AFM studies of nanohardness, elastic modulus, and fracture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of multi-layered fish scales (Atractosteus spatula) using nanoindentation, X-ray CT, FTIR, and SEM - PubMed [pubmed.ncbi.nlm.nih.gov]

Ganoine and Enamel: An In-depth Technical Guide to their Homology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ganoine, the glistening outer layer of ganoid scales in "primitive" ray-finned fishes, and enamel, the hardest tissue in vertebrates covering the crowns of teeth, have long been subjects of evolutionary and developmental debate. This technical guide provides a comprehensive analysis of the homology between these two hypermineralized tissues. By examining their structural, compositional, developmental, and molecular characteristics, we present a clear case for their shared evolutionary origin. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the conserved signaling pathways governing their formation, offering a valuable resource for researchers in developmental biology, evolutionary biology, and regenerative medicine.

Structural and Compositional Homology

This compound and enamel, despite their different locations in the body, exhibit remarkable similarities in their composition and hierarchical organization. Both are ectodermally derived hypermineralized tissues primarily composed of hydroxyapatite (B223615) crystals.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data for this compound and enamel, highlighting their striking similarities.

| Property | This compound | Enamel | Source(s) |

| Inorganic Content | >95% (primarily hydroxyapatite) | 95-98% (primarily hydroxyapatite) | [1][2][3] |

| Organic Content | <5% | 1-2% | [1][2] |

| Water Content | Not extensively reported, but low | ~4% | [2] |

| Hardness | ~2.5 GPa (2500 MPa) | 3.0-3.9 GPa | [4][5] |

| Thickness | ~30 µm per layer (can be multi-layered up to 600 µm) | 0.4 mm to 2.5 mm | [5][6][7] |

Table 1: Comparative quantitative data of this compound and enamel.

Developmental and Molecular Homology

The developmental origins and the molecular machinery governing the formation of this compound and enamel provide the most compelling evidence for their homology. Both tissues are formed by specialized epithelial cells that secrete a protein matrix, which then mineralizes.

Cellular Basis of Formation

-

This compound: Formed by inner ganoin epithelial (IGE) cells.[8]

-

Enamel: Formed by ameloblasts, which differentiate from the inner enamel epithelium.

Genetic and Molecular Evidence

Crucially, the organic matrices of both this compound and enamel contain homologous proteins, most notably enamel matrix proteins (EMPs). The genes encoding these proteins are conserved across vertebrates, providing a direct molecular link.

-

Amelogenin-like proteins: Have been immunodetected in the this compound of primitive actinopterygian fish.

-

Enamel Matrix Protein Genes: Genes homologous to those encoding mammalian enamel matrix proteins (like Amelogenin, Ameloblastin, and Enamelin) have been identified in the genomes of fish with ganoid scales, such as the gar.

Signaling Pathways in this compound and Enamel Development

The development of both this compound (as part of scales) and enamel (as part of teeth) is orchestrated by a conserved set of signaling pathways that regulate epithelial-mesenchymal interactions. These include the Wnt, Sonic Hedgehog (Shh), Fibroblast Growth Factor (FGF), and Bone Morphogenetic Protein (BMP) pathways.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for the initiation and morphogenesis of ectodermal appendages, including teeth and scales. In tooth development, it is active at multiple stages, from the dental placode to the differentiation of ameloblasts.[9][10]

Sonic Hedgehog (Shh) Signaling Pathway

Shh signaling plays a critical role in the patterning and morphogenesis of teeth and scales. In tooth development, Shh is expressed in the dental epithelium and is essential for the proliferation and differentiation of ameloblast progenitors.[5][11]

Fibroblast Growth Factor (FGF) Signaling Pathway

FGF signaling is integral to the development of the enamel knot, a transient signaling center that orchestrates tooth cusp morphogenesis.[7][12] Different FGFs and their receptors are expressed in a highly specific spatiotemporal manner throughout tooth development.

Bone Morphogenetic Protein (BMP) Signaling Pathway

BMPs are involved in the reciprocal interactions between the dental epithelium and mesenchyme, playing a crucial role in cell differentiation and morphogenesis.[13][14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound and enamel.

Histological Preparation of Ganoid Scales and Teeth

Objective: To prepare thin sections of mineralized tissues for light microscopy.

References

- 1. Expression of fibroblast growth factors (Fgfs) in murine tooth development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Intertwined Signaling Pathways Governing Tooth Development: A Give-and-Take Between Canonical Wnt and Shh - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microstructural and geometric influences in the protective scales of Atractosteus spatula - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Sonic Hedgehog–Patched–Gli Signaling Pathway Maintains Dental Epithelial and Pulp Stem/Progenitor Cells and Regulates the Function of Odontoblasts [frontiersin.org]

- 6. artsandsciences.syracuse.edu [artsandsciences.syracuse.edu]

- 7. Fibroblast growth factor signaling in mammalian tooth development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. General Whole-Mount Immunohistochemistry of Zebrafish (Danio rerio) Embryos and Larvae Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Advances of Wnt signalling pathway in dental development and potential clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Wnt/beta-catenin signaling directs multiple stages of tooth morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sonic Hedgehog Signaling and Development of the Dentition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Epithelial – Mesenchymal Interactions in Tooth Development and the Significant Role of Growth Factors and Genes with Emphasis on Mesenchyme – A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Genetic Blueprint of Ganoine: A Technical Guide to its Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoine, the glistening, enamel-like tissue covering the scales of ancient ray-finned fishes such as gars and bichirs, represents a key innovation in vertebrate evolution. Understanding the genetic and molecular mechanisms that orchestrate its formation provides critical insights into the evolution of hypermineralized tissues, including mammalian tooth enamel. This technical guide delves into the core genetic basis of this compound formation, detailing the essential genes, the intricate signaling pathways that regulate their expression, and the experimental protocols to study these processes. We present a synthesis of current knowledge, aimed at facilitating further research into the developmental biology of skin appendages and providing a comparative framework for studies in tissue regeneration and disease.

Introduction

The development of hard, protective outer coverings has been a recurring theme in vertebrate evolution. This compound, a hypermineralized tissue, is a hallmark of ganoid scales and is considered homologous to the enamel of tetrapod teeth.[1] This homology is underscored by a shared ancestry and the expression of a conserved suite of genes. The study of this compound formation in non-teleost fishes like the spotted gar (Lepisosteus oculatus) offers a unique window into the ancestral mechanisms of enameloid and enamel evolution. This guide provides a comprehensive overview of the genetic toolkit and regulatory networks governing the development of this remarkable tissue.

Key Genes in this compound Formation

The formation of the this compound matrix is orchestrated by a specific set of genes, primarily belonging to the Secretory Calcium-Binding Phosphoprotein (SCPP) gene family. These proteins are secreted by the inner ganoin epithelial (IGE) cells and assemble into an organic matrix that subsequently mineralizes.

The SCPP Gene Family

The SCPP genes are central to the formation of various mineralized tissues in vertebrates. In the context of this compound formation, three key SCPP genes have been identified:

-

SCPP5 : This gene is considered a signature for this compound and is highly expressed in the IGE cells during this compound deposition.[2] Its presence in actinopterygians and absence in sarcopterygians (the lineage leading to tetrapods) highlights its specific role in the formation of this enamel-like tissue in ray-finned fishes.

-

Ameloblastin (AMBN) : A well-known enamel matrix protein in mammals, AMBN is also expressed during this compound formation.[2] This shared expression provides strong evidence for the homology between this compound and enamel.

-

Enamelin (ENAM) : Similar to AMBN, ENAM is another critical enamel matrix protein in tetrapods that is also expressed by the IGE cells during this compound synthesis.[2]

The coordinated expression of these genes is essential for the proper assembly and mineralization of the this compound matrix.

Quantitative Gene Expression Data

While comprehensive quantitative data on the absolute expression levels of these genes during specific developmental stages of this compound formation are still emerging, transcriptome analyses of fish scale development provide valuable relative expression information.

| Gene Family | Gene | Relative Expression during Scale Development Stage II (Upregulated) | Key Function in Mineralized Tissue Formation | Reference |

| SCPP | scpp5 | High | This compound matrix formation | [3] |

| SCPP | scpp6 | High | Unknown in this compound, likely matrix component | [3] |

| SCPP | scpp7 | High | Unknown in this compound, likely matrix component | [3] |

| SCPP | scpp8 | High | Unknown in this compound, likely matrix component | [3] |

| Wnt Signaling | wnt10b | High | Regulation of scale development | [3] |

| FGF Signaling | fgfr1b | High | Regulation of scale development | [3] |

| FGF Signaling | fgfr3 | High | Regulation of scale development | [3] |

| Wnt Signaling | tcf7 | High | Transcription factor in Wnt pathway | [3] |

Signaling Pathways Regulating this compound Formation

The expression of the SCPP genes and the differentiation of the inner ganoin epithelial cells are tightly controlled by a network of conserved signaling pathways. Evidence from zebrafish scale development, a related and more experimentally tractable system, provides a powerful model for understanding these regulatory networks.

The Wnt/β-catenin and Ectodysplasin (Eda) Signaling Axis

A central regulatory module in the initiation of skin appendages, including scales, involves a hierarchical interaction between the Wnt/β-catenin and Ectodysplasin (Eda) signaling pathways.

-

Wnt/β-catenin Signaling: This pathway is a primary initiator of scale development.[4] Activation of the canonical Wnt pathway leads to the nuclear translocation of β-catenin, which then complexes with TCF/LEF transcription factors to activate target gene expression.

-

Ectodysplasin (Eda) Signaling: The Eda pathway acts downstream of Wnt signaling and is crucial for the morphogenesis of ectodermal appendages.[4] The ligand Eda binds to its receptor, Edar, initiating a signaling cascade that culminates in the activation of the NF-κB transcription factor.

Studies in zebrafish have shown that Wnt/β-catenin signaling is required for the expression of the Eda receptor (edar).[4] This places the Wnt pathway upstream of the Eda pathway in the genetic hierarchy controlling scale initiation. This integrated signaling cascade is essential for the formation of the epidermal placode, a signaling center that orchestrates the development of the underlying dermal components of the scale, and likely the differentiation of the this compound-secreting IGE cells.

Caption: Wnt/Eda signaling in this compound formation.

Fibroblast Growth Factor (FGF) and Bone Morphogenetic Protein (BMP) Signaling

While the Wnt/Eda axis is a primary driver, other conserved signaling pathways are also implicated in the complex process of skin appendage development and likely play a role in this compound formation.

-

FGF Signaling: The FGF pathway is known to be involved in a wide range of developmental processes, including the formation of ectodermal organs.[5][6][7] It is plausible that FGF signaling acts downstream of the initial Wnt/Eda signals to regulate the proliferation and differentiation of the IGE cells.

-

BMP Signaling: BMPs are critical for bone and cartilage development and are also involved in the patterning of ectodermal appendages.[2][8][9][10] In the context of this compound formation, BMP signaling may be involved in the differentiation of the underlying bone of the scale and in regulating the mineralization process of the this compound matrix.

Further research is needed to elucidate the precise roles and interactions of the FGF and BMP pathways with the Wnt/Eda cascade in the specific context of this compound formation.

Experimental Protocols

Investigating the genetic basis of this compound formation requires a combination of molecular and histological techniques. The hard, mineralized nature of ganoid scales presents specific challenges for these analyses.

Whole-Mount In Situ Hybridization (WISH) for Gene Expression Analysis

WISH is a powerful technique to visualize the spatial and temporal expression patterns of specific genes within tissues. The following is a generalized protocol adapted for use on developing or regenerating ganoid scales, which would require cryosectioning due to the mineralized tissue.

Experimental Workflow for WISH

Caption: Workflow for WISH on cryosectioned scales.

Detailed Methodology:

-

Tissue Preparation:

-

Collect developing or regenerating scales from Lepisosteus oculatus.

-

Fix immediately in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) overnight at 4°C.

-

Cryoprotect by incubating in a sucrose (B13894) gradient (e.g., 15% then 30% sucrose in PBS) until the tissue sinks.

-

Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze rapidly.

-

-

Cryosectioning:

-

Cut sections at 10-20 µm thickness using a cryostat and mount on charged slides.

-

-

In Situ Hybridization:

-

Prepare digoxigenin (B1670575) (DIG)-labeled antisense RNA probes for target genes (SCPP5, AMBN, ENAM).

-

Prehybridize sections in hybridization buffer (containing formamide) for at least 1 hour at 65°C.

-

Hybridize with the DIG-labeled probe overnight at 65°C in a humidified chamber.

-

Perform a series of stringent washes with decreasing concentrations of saline-sodium citrate (B86180) (SSC) buffer and formamide (B127407) to remove non-specifically bound probe.

-

-

Immunodetection and Visualization:

-

Block non-specific binding sites with a blocking solution (e.g., 2% Roche blocking reagent in maleic acid buffer with Tween-20).

-

Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.

-

Wash extensively to remove unbound antibody.

-

Develop the colorimetric signal using NBT/BCIP (nitro-blue tetrazolium chloride/5-bromo-4-chloro-3'-indolyphosphate p-toluidine (B81030) salt) as a substrate for alkaline phosphatase.

-

Mount and image the sections using a brightfield microscope.

-

Immunohistochemistry (IHC) for Protein Localization

IHC allows for the visualization of the location and distribution of specific proteins within the this compound matrix and the surrounding cells.

Detailed Methodology:

-

Tissue Preparation and Sectioning:

-

Prepare cryosections of developing or regenerating ganoid scales as described for WISH.

-

-

Antigen Retrieval (if necessary):

-

For some antibodies, an antigen retrieval step (e.g., heat-induced epitope retrieval in citrate buffer) may be required to unmask the epitope.

-

-

Immunostaining:

-

Permeabilize sections with a detergent (e.g., 0.1% Triton X-100 in PBS).

-

Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBS).

-

Incubate with a primary antibody specific to the target protein (e.g., anti-Amelogenin, or custom antibodies against gar SCPP5, AMBN, or ENAM) overnight at 4°C.

-

Wash extensively with PBS.

-

Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

-

Counterstain nuclei with DAPI.

-

-

Imaging:

-

Mount the sections with an anti-fade mounting medium and image using a fluorescence or confocal microscope.

-

Conclusion and Future Directions

The formation of this compound is a complex, multi-step process governed by a conserved genetic toolkit and regulated by a hierarchy of signaling pathways. The interplay between Wnt/β-catenin and Eda/NF-κB signaling appears to be a critical initiating event, leading to the expression of key SCPP genes responsible for building the this compound matrix. While significant progress has been made, several areas warrant further investigation:

-

Upstream Regulators: The specific upstream signals that initiate the Wnt signaling cascade in the context of scale placode formation remain to be fully elucidated.

-

FGF and BMP Roles: The precise roles of FGF and BMP signaling in modulating the Wnt/Eda pathway and in the later stages of this compound mineralization need to be defined.

-

Gene Regulatory Network: A comprehensive understanding of the gene regulatory network downstream of NF-κB that directly controls the expression of SCPP5, AMBN, and ENAM is a key area for future research.

-

Drug Development Implications: While direct drug development targeting this compound formation is not a primary focus, a deeper understanding of the conserved signaling pathways involved in ectodermal appendage development can have implications for regenerative medicine and the treatment of congenital disorders affecting skin, hair, and teeth.

The continued study of this compound formation in ancient fish lineages will undoubtedly provide further valuable insights into the evolution of vertebrate hard tissues and the intricate molecular dialogues that shape them.

References

- 1. A rapid, nonradioactive in situ hybridization technique for use on cryosectioned adult mouse bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Scale Development-Related Genes Identified by Transcriptome Analysis [mdpi.com]

- 4. Convergent losses of SCPP genes and ganoid scales among non-teleost actinopterygians - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bosterbio.com [bosterbio.com]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

- 8. RNA in situ hybridization [protocols.io]

- 9. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CCDC177 - Wikipedia [en.wikipedia.org]

The Protein Matrix of Ganoine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoine is a hypermineralized tissue that forms the outer layer of ganoid scales and covers the teeth of certain extant non-teleost actinopterygians, such as gars (Lepisosteus) and bichirs (Polypterus).[1][2] Developmentally and compositionally, this compound is considered a true enamel.[3] Its formation is a complex, cell-mediated process involving the secretion of a specialized extracellular protein matrix that directs the nucleation and growth of hydroxyapatite (B223615) crystals.[3] Understanding the composition and regulation of this protein matrix is crucial for fields ranging from evolutionary biology to the development of novel biomaterials and therapeutics for enamel defects. This technical guide provides an in-depth overview of the this compound protein matrix, detailing its core components, the signaling pathways that regulate its formation, and comprehensive experimental protocols for its study.

Core Protein Components of the this compound Matrix

The protein matrix of this compound is primarily composed of a specialized group of secretory calcium-binding phosphoproteins (SCPPs), which are homologous to the enamel matrix proteins (EMPs) found in tetrapods. The key protein players identified in the this compound matrix of species like the spotted gar (Lepisosteus oculatus) are Scpp5, Ameloblastin (Ambn), and Enamelin (Enam).

Table 1: Key Protein Components of the this compound Matrix

| Protein Family | Specific Protein | Gene Name | Key Characteristics & Function (Inferred from Homology) |

| P/Q-rich SCPP | Scpp5 | scpp5 | Analogous to amelogenin in mammals; believed to be the most abundant protein in the developing matrix, self-assembling into nanospheres that organize crystal growth and control enamel thickness. |

| Acidic SCPP | Ameloblastin | ambn | Believed to be involved in cell-matrix adhesion, guiding the elongation of ameloblasts (or inner this compound epithelial cells) and maintaining the integrity of the forming enamel layer. |

| Acidic SCPP | Enamelin | enam | Thought to be crucial for the initiation of crystal nucleation at the dentin-enamel junction and for controlling the elongated morphology of the apatite crystals. |

Note: Direct quantitative proteomics data for the this compound matrix is limited. The relative abundance and specific functions are largely inferred from studies on mammalian amelogenesis, where amelogenin constitutes ~90% of the enamel organic matrix, with ameloblastin and enamelin making up the majority of the remaining non-amelogenin proteins.[4]

Signaling Pathways Regulating this compound Formation

The formation of the this compound matrix is orchestrated by complex signaling pathways that control the differentiation and secretory activity of the inner this compound epithelial cells. Key pathways, homologous to those in tooth development, include the Fibroblast Growth Factor (FGF) and Wnt/β-catenin signaling cascades.[5][6]

FGF Signaling Pathway

The FGF signaling pathway is crucial for the proliferation and differentiation of ameloblasts.[5] In the context of this compound formation, FGFs secreted by the dental epithelium and mesenchyme bind to FGF receptors (FGFRs) on the inner this compound epithelial cells. This binding triggers a downstream cascade, primarily through the RAS-MAPK pathway, which ultimately regulates the transcription of genes encoding enamel matrix proteins.[7] Negative regulators, such as Sprouty proteins, modulate the intensity and duration of FGF signaling, ensuring precise control over this compound matrix deposition.[7]

Caption: Simplified FGF signaling pathway in this compound formation.

Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin pathway is essential for the initial stages of tooth and scale development, including cell fate determination and morphogenesis.[2][8] Wnt ligands bind to Frizzled (Fz) receptors and LRP5/6 co-receptors, leading to the stabilization and nuclear accumulation of β-catenin.[2] In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate target genes, including those that regulate the expression of enamel matrix proteins.[1][8] This pathway is critical for proper ameloblast differentiation and movement during the formation of the enamel layer.[1]

Caption: Canonical Wnt/β-catenin signaling in this compound development.

Experimental Protocols

Investigating the this compound protein matrix requires a multi-faceted approach, from initial sample preparation to detailed protein analysis. The following protocols are adapted from established methods for mineralized tissues and provide a framework for studying ganoid scales.

Experimental Workflow Overview

The overall workflow for analyzing the this compound protein matrix involves several key stages: sample collection and fixation, decalcification to remove the mineral component, protein extraction, and downstream analysis such as Western blotting or immunohistochemistry.

Caption: General experimental workflow for this compound protein analysis.

Ganoid Scale Histological Preparation and Immunohistochemistry

This protocol outlines the steps for preparing ganoid scales for histological examination and the localization of specific matrix proteins.

Materials:

-

Ganoid scales from Lepisosteus oculatus or similar species.

-

Fixative: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS), pH 7.4.

-

Decalcifying solution: 10-14% Ethylenediaminetetraacetic acid (EDTA), pH 7.4.

-

Standard paraffin embedding reagents (ethanol series, xylene, paraffin wax).

-

Microtome.

-

Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0).

-

Blocking buffer: 5% normal goat serum in PBS with 0.1% Triton X-100.

-

Primary antibodies (e.g., anti-Ambn, anti-Enam, anti-Scpp5).

-

Biotinylated secondary antibody.

-

Streptavidin-HRP conjugate.

-

DAB substrate kit.

-

Hematoxylin counterstain.

Procedure:

-

Fixation: Immediately fix freshly dissected scales in 4% PFA at 4°C for 24-48 hours.

-

Decalcification: Wash scales in PBS and transfer to 10% EDTA. Change the solution every 2-3 days. Decalcification may take several weeks; monitor progress by physical testing (flexibility) or X-ray.

-

Paraffin Embedding: After complete decalcification, wash the scales thoroughly in running water. Dehydrate through a graded series of ethanol (B145695) (70%, 80%, 95%, 100%), clear in xylene, and embed in paraffin wax.[9]

-

Sectioning: Cut 4-5 µm thick sections using a microtome and mount on charged slides.

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a descending series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.

-

Immunostaining:

-

Block endogenous peroxidase activity with 3% H₂O₂ in PBS for 10 minutes.

-

Rinse with PBS.

-

Block non-specific binding with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

-

Wash with PBS.

-

Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

-

Wash with PBS.

-

Incubate with Streptavidin-HRP for 30 minutes.

-

Wash with PBS.

-

Develop with DAB substrate until the desired color intensity is reached.

-

Rinse with water to stop the reaction.

-

-

Counterstaining and Mounting: Lightly counterstain with hematoxylin, dehydrate, clear, and mount with a permanent mounting medium.

Protein Extraction and Western Blotting from Ganoid Scales

This protocol describes the extraction of total protein from decalcified ganoid scales for analysis by Western blotting.

Materials:

-

Decalcified ganoid scales (from protocol 1, step 2).

-

Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.

-

Homogenizer or sonicator.

-

BCA protein assay kit.

-

Laemmli sample buffer (4x).

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus.

-

Transfer buffer, PVDF membrane, and transfer apparatus.

-

Blocking buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary and HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Tissue Homogenization:

-

Wash decalcified scales thoroughly in PBS.

-

Mince the tissue into small pieces on ice.

-

Add ice-cold lysis buffer and homogenize using a mechanical homogenizer or sonicate on ice until the tissue is fully disrupted.

-

-

Lysate Clarification: Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C to pellet insoluble debris.

-

Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay.

-

Sample Preparation: Mix the protein lysate with Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and visualize the signal using a chemiluminescence imaging system or X-ray film.

Conclusion

The protein matrix of this compound represents a fascinating and evolutionarily significant biomaterial. While sharing fundamental protein components and regulatory pathways with mammalian enamel, further research, particularly quantitative proteomics, is needed to fully elucidate its unique properties. The protocols and information provided in this guide offer a robust framework for scientists to explore the intricacies of this compound formation, contributing to a deeper understanding of vertebrate hard tissue evolution and providing potential insights for the development of novel dental and bone regenerative therapies.

References

- 1. Beta-catenin is essential for ameloblast movement during enamel development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances of Wnt signalling pathway in dental development and potential clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijpcdr.com [ijpcdr.com]

- 5. Fibroblast growth factor signaling in mammalian tooth development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.biologists.com [journals.biologists.com]

- 7. klein.ucsf.edu [klein.ucsf.edu]

- 8. mdpi.com [mdpi.com]

- 9. science.vla.gov.uk [science.vla.gov.uk]

The Mineralization Process of Ganoine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract